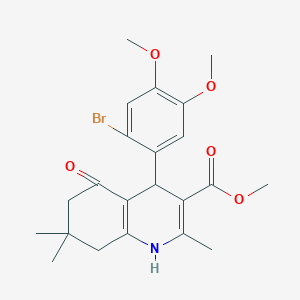![molecular formula C19H27NO B405878 N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine](/img/structure/B405878.png)
N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine: is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine involves multiple steps. The key steps include:
Diels-Alder Reaction: This reaction forms the bicyclo[2.2.2]octane structure.
Conia-ene Reaction: This step shapes the five-membered ring, resulting in the tricyclo[3.3.1.1~3,7~]decan framework.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry:
Wirkmechanismus
The mechanism by which N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Adapalene: A compound with a similar tricyclic structure, used in dermatology for its anti-inflammatory properties.
Tricyclo[3.3.1.1~3,7~]decan-1-amine: Another compound with a similar core structure, studied for its thermodynamic properties.
Uniqueness: N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H27NO |
|---|---|
Molekulargewicht |
285.4g/mol |
IUPAC-Name |
N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C19H27NO/c1-12-5-13(3-4-18(12)21-2)11-20-19-16-7-14-6-15(9-16)10-17(19)8-14/h3-5,14-17,19-20H,6-11H2,1-2H3 |
InChI-Schlüssel |
DYYZXMILKXRLFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate](/img/structure/B405796.png)
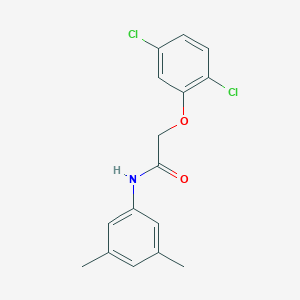
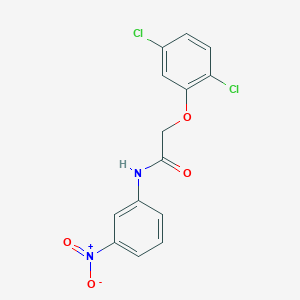
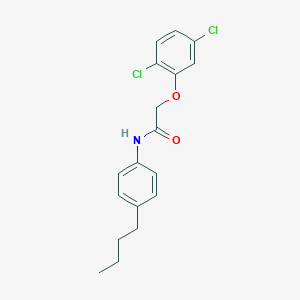
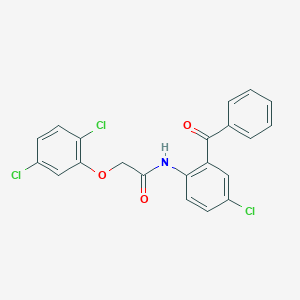
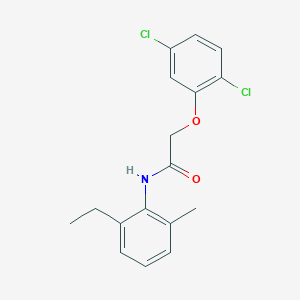
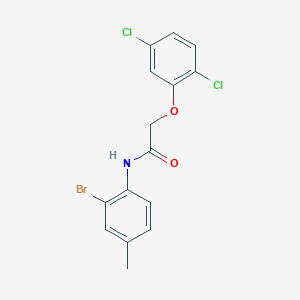

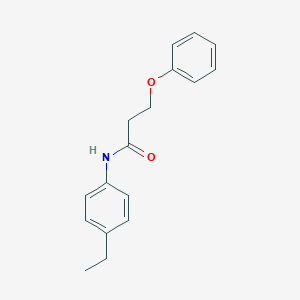
![5-{2-nitrophenyl}-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405809.png)
![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405810.png)
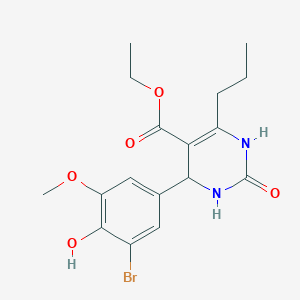
![2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B405814.png)
